REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([O:8][C:9]([F:12])([F:11])[F:10])=[CH:4][CH:3]=1.[Mg].[CH:14](=[O:18])[CH:15]([CH3:17])[CH3:16]>>[CH3:16][CH:15]([CH3:17])[CH:14]([C:2]1[CH:7]=[CH:6][C:5]([O:8][C:9]([F:12])([F:11])[F:10])=[CH:4][CH:3]=1)[OH:18]
|
Name
|
|
Quantity
|
23.7 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)OC(F)(F)F
|
Name
|
|
Quantity
|
2.35 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
7.3 g
|
Type
|
reactant
|
Smiles
|
C(C(C)C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The target compound is obtained analogously to method
|
Type
|
CUSTOM
|
Details
|
purification by column chromatography 14.8 g of a brown oil
|
Type
|
CUSTOM
|
Details
|
are obtained which
|
Type
|
CUSTOM
|
Details
|
is further reacted directly
|
Name
|
|
Type
|
|
Smiles
|
CC(C(O)C1=CC=C(C=C1)OC(F)(F)F)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |